molecular formula C14H18F3N3O2S B2757720 2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide CAS No. 861209-42-9

2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide

Cat. No. B2757720
CAS RN: 861209-42-9
M. Wt: 349.37
InChI Key: BHWHPXUETORIBK-UHFFFAOYSA-N
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Description

The compound “2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide” is an organic compound containing several functional groups, including an amide group (-CONH2), a trifluoromethyl group (-CF3), a thienyl group (a sulfur-containing heterocyclic ring), and a piperazino group (a nitrogen-containing heterocyclic ring). The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could influence the compound’s structure and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amide group might be susceptible to hydrolysis under acidic or basic conditions, while the trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide group and the potentially aromatic thienyl group could influence the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Photoreactions of Flutamide

A study by Watanabe et al. (2015) investigated the photoreactions of flutamide, a compound with a similar trifluoromethylphenyl structure, in different solvents. This research is relevant for understanding how light exposure affects the stability and reactivity of similar compounds, which could be critical for developing light-sensitive pharmaceuticals (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis of Acetamide Derivatives

Research by Jing (2010) on the design and synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives explores the synthetic pathways for creating complex molecules with potential therapeutic applications. This work highlights the chemical versatility and potential for the development of new compounds with specific biological activities (Jing, 2010).

Studies on Fluorinated Derivatives

Chubarov et al. (2011) synthesized a fluorine-labeled N-homocysteinylated protein using a trifluoroacetamide derivative, demonstrating the application of such compounds in creating molecular probes for magnetic resonance spectroscopy and imaging. This research points to the utility of trifluoroacetamide derivatives in the development of diagnostic tools (Chubarov, Shakirov, Koptyug, Sagdeev, Knorre, & Godovikova, 2011).

Cascade Reactions of Thioureido-acetamides

The study by Schmeyers & Kaupp (2002) focuses on thioureido-acetamides, showcasing their use as precursors for various heterocyclic syntheses through cascade reactions. This research underscores the role of acetamide derivatives in facilitating efficient synthetic routes to heterocyclic compounds, which are crucial in pharmaceutical chemistry (Schmeyers & Kaupp, 2002).

Novel Synthesis of Lactams

Ishibashi et al. (1987) explored the alkene cyclizations of N-alkenyl-α-(methylsulphinyl)acetamides and related compounds, leading to a novel synthesis of lactams. This research highlights the potential of utilizing acetamide derivatives for synthesizing lactams, which are important in the development of various pharmaceuticals (Ishibashi, Ikeda, Maeda, Ishiyama, Yoshida, Akai, & Tamura, 1987).

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

2,2,2-trifluoro-N-[3-(4-methylpiperazin-1-yl)-3-oxo-1-thiophen-2-ylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2S/c1-19-4-6-20(7-5-19)12(21)9-10(11-3-2-8-23-11)18-13(22)14(15,16)17/h2-3,8,10H,4-7,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWHPXUETORIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC(C2=CC=CS2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide

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